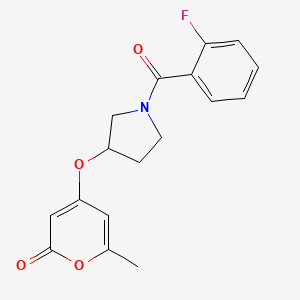

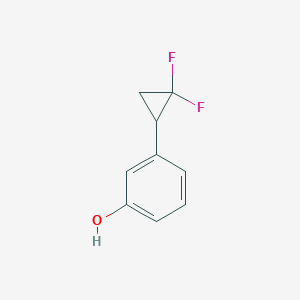

![molecular formula C9H20N2O3S B2845866 4-[3-(Dimethylamino)propylamino]-1,1-dioxothiolan-3-ol CAS No. 487019-13-6](/img/structure/B2845866.png)

4-[3-(Dimethylamino)propylamino]-1,1-dioxothiolan-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Dimethylamino)-1-propylamine is a diamine used in the preparation of some surfactants, such as cocamidopropyl betaine which is an ingredient in many personal care products including soaps, shampoos, and cosmetics . It is also used to functionalize various pharmacologically active medicinally important compounds .

Synthesis Analysis

DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .Molecular Structure Analysis

The molecular formula of 3-(Dimethylamino)-1-propylamine is C5H14N2 .Chemical Reactions Analysis

DMAPA is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .Physical And Chemical Properties Analysis

This compound is a colourless liquid with a fishy, ammoniacal odor. It has a density of 812 mg/mL, a boiling point of 132.1 °C, and a refractive index (nD) of 1.435–1.436 .Scientific Research Applications

Corrosion Inhibition

One application of compounds related to 4-[3-(Dimethylamino)propylamino]-1,1-dioxothiolan-3-ol is in the field of corrosion inhibition. Benzothiazole derivatives, which have a similar structural motif, have been studied for their effectiveness in preventing steel corrosion in acidic environments. These inhibitors work by adsorbing onto metal surfaces, providing both physical and chemical protection against corrosion. This research highlights the potential of similar compounds in industrial corrosion protection applications (Hu et al., 2016).

Synthetic Chemistry

In synthetic chemistry, derivatives of this compound have been utilized in various reactions. For example, the reaction of 3-(dimethylamino)-2,2-dimethyl-2H-azirine with specific compounds resulted in the formation of novel ring-enlarged products, showcasing the compound's role in facilitating unique chemical transformations (Orahovats et al., 1996).

Catalyst in Organic Reactions

Compounds similar to this compound have been used as catalysts in organic reactions. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, has been employed as a recyclable catalyst for acylation reactions. This demonstrates its utility in enhancing reaction efficiency and sustainability in organic synthesis (Liu et al., 2014).

Medical Research

In medical research, related compounds have shown potential as allosteric modifiers of hemoglobin. This research indicates that similar compounds might have therapeutic applications, such as in the treatment of conditions like ischemia or stroke, by modulating the oxygen-carrying capacity of hemoglobin (Randad et al., 1991).

Polymer Chemistry

In the field of polymer chemistry, derivatives of this compound have been used for the conjugation of proteins and peptides to polymers. This application is crucial for developing new biomaterials with specific biological functionalities, such as targeted drug delivery or tissue engineering (Van Dijk-Wolthuis et al., 1999).

Safety and Hazards

properties

IUPAC Name |

4-[3-(dimethylamino)propylamino]-1,1-dioxothiolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O3S/c1-11(2)5-3-4-10-8-6-15(13,14)7-9(8)12/h8-10,12H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIAFVLRSBWMJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1CS(=O)(=O)CC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

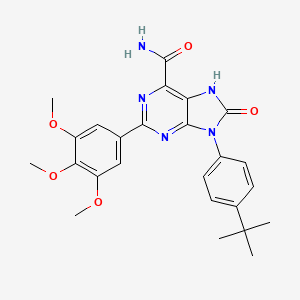

![N-(furan-2-ylmethyl)-3-[1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide](/img/structure/B2845787.png)

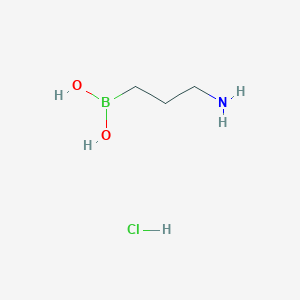

![5-[1-(dimethylamino)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2845788.png)

![N-isopropyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2845790.png)

![1-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(4-methylphenyl)urea](/img/structure/B2845792.png)

![ethyl 4-({[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B2845793.png)

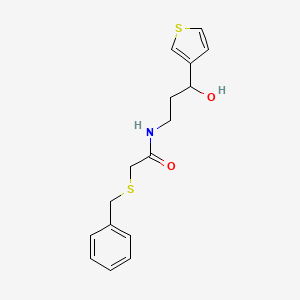

![3,4-difluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2845800.png)

![5-benzyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime](/img/structure/B2845801.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2845802.png)

![4-ethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2845805.png)